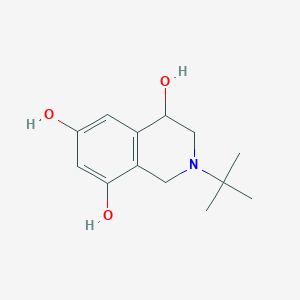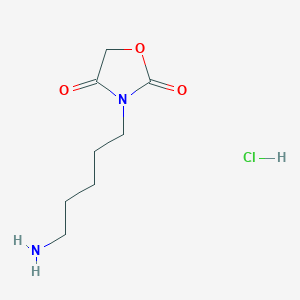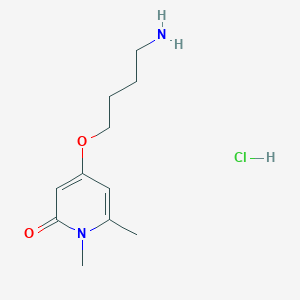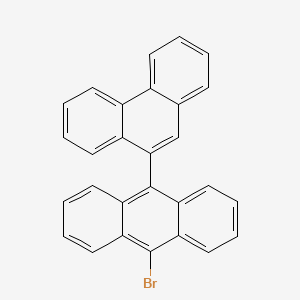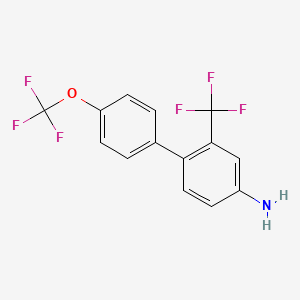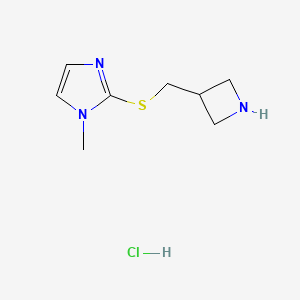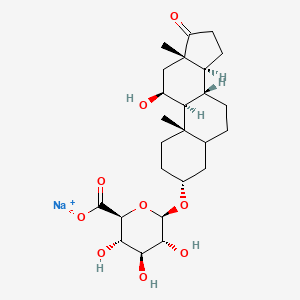
5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate
Overview
Description
5alpha-Androstan-3alpha,11beta-diol-17-one 3-glucosiduronate (5α-Adiol-17-one 3-glucosiduronate, 5α-Adiol-G) is a naturally occurring steroid hormone found in humans and other mammals. It is a metabolite of dihydrotestosterone (DHT) and is produced in the adrenal glands, testes, and ovaries. 5α-Adiol-G is a potent androgenic hormone that is involved in the development of secondary sexual characteristics in males. It has been found to have a wide range of effects on the body, including effects on the reproductive system, metabolism, and the immune system.
Scientific Research Applications
5α-Adiol-G has been studied extensively in the scientific community for its potential applications in a variety of fields. It has been studied for its potential use as a therapeutic agent for the treatment of prostate cancer, male infertility, and other conditions. It has also been studied for its potential role in the development of new drugs for the treatment of metabolic disorders and other diseases. Additionally, 5α-Adiol-G has been studied for its potential role in the development of new diagnostic tests and biomarkers for the diagnosis and prognosis of various diseases.
Mechanism of Action
5α-Adiol-G acts as an androgen receptor agonist, meaning that it binds to and activates the androgen receptor in the body. This activation of the androgen receptor results in increased testosterone production and the development of secondary sexual characteristics in males. 5α-Adiol-G also has a direct effect on the prostate, where it has been found to increase the expression of the androgen receptor and its associated genes, resulting in increased prostate growth.
Biochemical and Physiological Effects
5α-Adiol-G has a wide range of effects on the body, both directly and indirectly. It has been found to increase testosterone production, resulting in increased muscle mass, strength, and libido. It has also been found to increase bone density, reduce body fat, and improve mood. In addition, 5α-Adiol-G has been found to have anti-inflammatory and anti-oxidant effects, and it has been found to have beneficial effects on the cardiovascular system.
Advantages and Limitations for Lab Experiments
5α-Adiol-G has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its high potency, which allows for the study of its effects at very low concentrations. Additionally, 5α-Adiol-G is relatively stable, allowing for its use in long-term experiments. However, there are some limitations to its use in laboratory experiments. For example, 5α-Adiol-G is highly hydrophobic, making it difficult to dissolve in aqueous solutions. Additionally, it has a short half-life in the body, making it difficult to study its effects over long periods of time.
Future Directions
There are a number of potential future directions for the study of 5α-Adiol-G. One potential direction is to further explore its effects on the cardiovascular system and its potential role in the prevention and treatment of cardiovascular diseases. Additionally, further research could be done to explore its effects on the immune system and its potential role in the development of new treatments for autoimmune diseases. Additionally, further research could be done to explore its potential role in the development of new drugs for the treatment of metabolic disorders. Finally, research could be done to explore its potential role in the development of new diagnostic tests and biomarkers for the diagnosis and prognosis of various diseases.
properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O9.Na/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24;/h11-15,17-21,23,26,28-30H,3-10H2,1-2H3,(H,31,32);/q;+1/p-1/t11?,12-,13+,14+,15+,17-,18+,19+,20-,21+,23-,24+,25+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJWCKOHQMHOEE-AQJNTERASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](CC1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NaO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



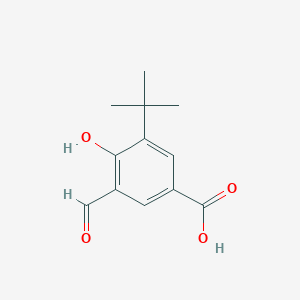
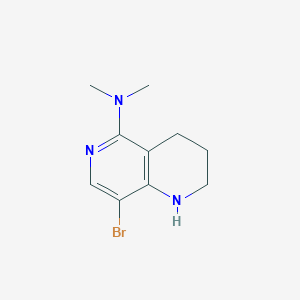

![2-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1380929.png)

